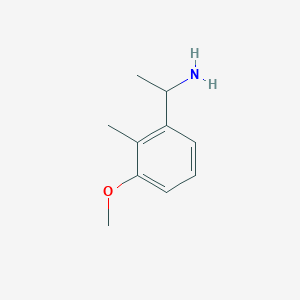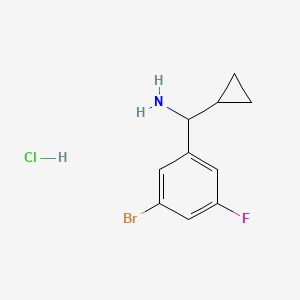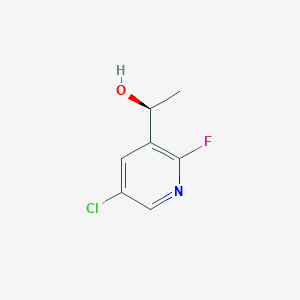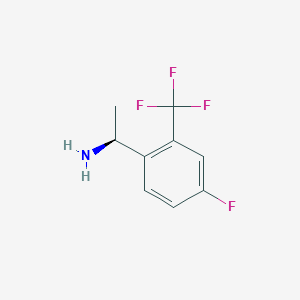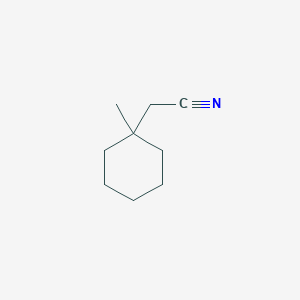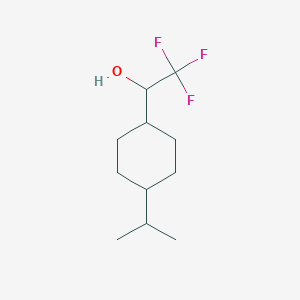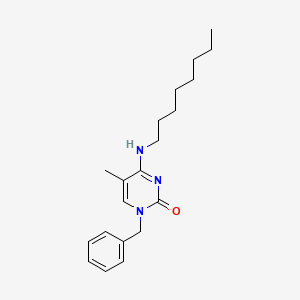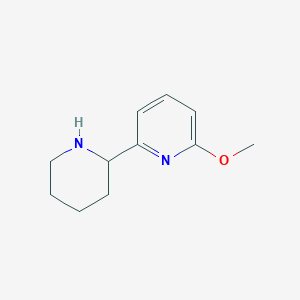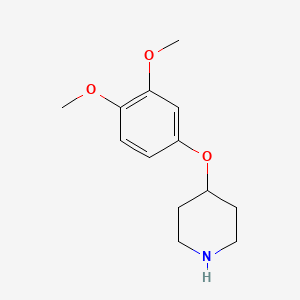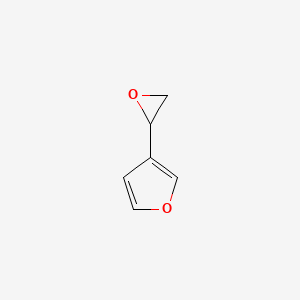
3-(Oxiran-2-yl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-yl)furan can be achieved through several methods. One common approach involves the epoxidation of furan derivatives. For example, the reaction of furan with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
For instance, the use of bio-based feedstocks and environmentally benign oxidizing agents can be explored to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Oxiran-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted furans with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Oxiran-2-yl)furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as polymers and resins, due to its reactive epoxide group
Wirkmechanismus
The mechanism of action of 3-(Oxiran-2-yl)furan involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Oxiranyl)furan: Another name for 3-(Oxiran-2-yl)furan.
2-Furyloxirane: A similar compound with an epoxide ring attached to the furan ring.
2-(2-Oxiranyl)furane: A furan derivative with similar reactivity.
Uniqueness
This compound is unique due to its combination of a furan ring and an epoxide ring, which imparts distinct chemical reactivity. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H6O2 |
|---|---|
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
3-(oxiran-2-yl)furan |
InChI |
InChI=1S/C6H6O2/c1-2-7-3-5(1)6-4-8-6/h1-3,6H,4H2 |
InChI-Schlüssel |
LDMQQIRAXXJFPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




